Sulfo-SANPAH

Descripción general

Descripción

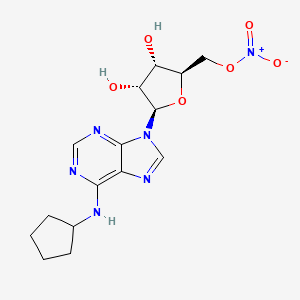

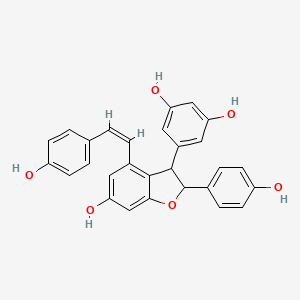

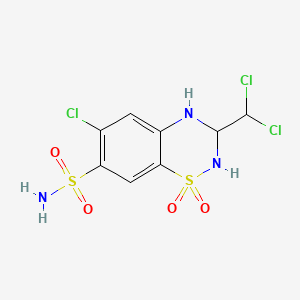

Sulfo-SANPAH, también conocido como sulfosuccinimidil-6-(4'-azido-2'-nitrofenilamino)hexanoato, es un entrecruzador heterobifuncional. Contiene un éster de N-hidroxisuccinimida reactivo con aminas y una azida nitrofenil fotoactivable. Este compuesto es ampliamente utilizado en la investigación bioquímica por su capacidad para formar enlaces amida estables con grupos amino primarios e iniciar reacciones de adición con dobles enlaces al exponerse a la luz UV .

Aplicaciones Científicas De Investigación

Sulfo-SANPAH se utiliza ampliamente en diversos campos de investigación científica:

Química: Utilizado como un entrecruzador en la síntesis de moléculas y polímeros complejos.

Medicina: Utilizado en sistemas de administración de fármacos y el desarrollo de ensayos de diagnóstico.

Industria: Aplicado en la producción de biomateriales y la funcionalización de la superficie de los polímeros.

Mecanismo De Acción

Sulfo-SANPAH ejerce sus efectos a través de los siguientes mecanismos:

Éster de N-hidroxisuccinimida reactivo con aminas: Reacciona con grupos amino primarios para formar enlaces amida estables.

Azida nitrofenil fotoactivable: Forma un grupo nitreno al exponerse a la luz UV, que puede iniciar reacciones de adición con dobles enlaces o insertarse en sitios C-H y N-H.

Análisis Bioquímico

Biochemical Properties

“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “this compound” allows it to establish robust connections between different molecules or materials, expanding their application range .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “this compound” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Métodos de producción industrial

En entornos industriales, Sulfo-SANPAH se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Sulfo-SANPAH se somete a varios tipos de reacciones químicas:

Formación de enlaces amida: El éster de N-hidroxisuccinimida reacciona con grupos amino primarios para formar enlaces amida estables.

Reacciones de adición: Al exponerse a la luz UV, la azida nitrofenil forma un grupo nitreno que puede iniciar reacciones de adición con dobles enlaces.

Reacciones de inserción: El grupo nitreno también puede insertarse en sitios C-H y N-H.

Reactivos y condiciones comunes

Productos principales

Enlaces amida: Formados a partir de la reacción con grupos amino primarios.

Productos de adición de nitreno: Formados a partir de las reacciones de adición iniciadas por el grupo nitreno.

Comparación Con Compuestos Similares

Compuestos similares

ANB-NOS (N-5-azido-2-nitrobenzoyloxisuccinimida): Otro entrecruzador heterobifuncional con reactividad similar, pero diferente longitud de brazo espaciador y propiedades de solubilidad.

Hidroxi-Poliacrilamida (Hidroxi-PAM): Sugerido como una alternativa a Sulfo-SANPAH para la funcionalización de la superficie de los hidrogeles.

Singularidad

This compound es único debido a su solubilidad en agua y la presencia de grupos cargados, lo que lo hace particularmente útil para el entrecruzamiento de proteínas de la superficie celular . Su capacidad para formar enlaces amida estables e iniciar reacciones de adición al exponerse a la luz UV también lo diferencia de otros entrecruzadores .

Propiedades

IUPAC Name |

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUQQDXHCUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907709 | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-43-4 | |

| Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.